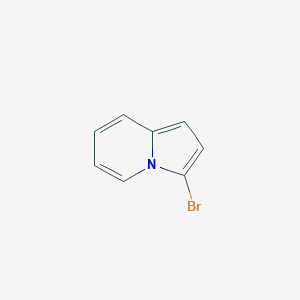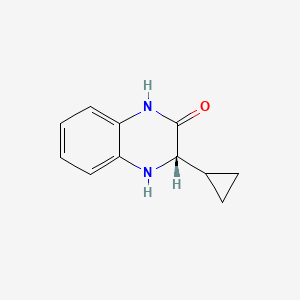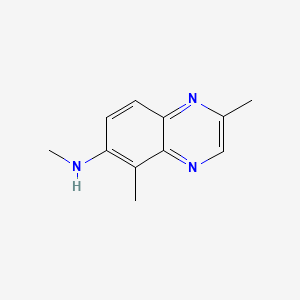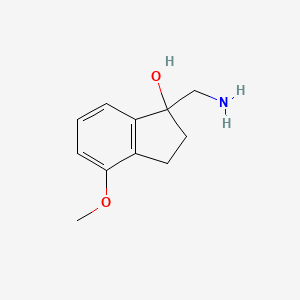
1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes an aminomethyl group, a methoxy group, and a dihydroindenol framework. Its distinct chemical properties make it a valuable subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aldehyde, an amine, and a methoxy-substituted aromatic compound react to form the desired product. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Catalysts such as palladium or nickel may be employed to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted indenes, alcohols, and amines, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate pathways involved in cellular processes, making the compound valuable for studying biochemical mechanisms .
Comparación Con Compuestos Similares
1-(Aminomethyl)cyclohexaneacetic acid: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-2,3-dihydro-1H-inden-1-ol:
1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol: Similar but without the methoxy group, leading to different reactivity patterns.
Uniqueness: 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol stands out due to its combination of functional groups, which provide a unique set of chemical properties. This makes it particularly useful in synthetic chemistry and various research applications, offering versatility that similar compounds may lack .
Propiedades
Número CAS |
1082268-42-5 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-(aminomethyl)-4-methoxy-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-3-9-8(10)5-6-11(9,13)7-12/h2-4,13H,5-7,12H2,1H3 |
Clave InChI |
JNFMYKXVVSETJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CCC2(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


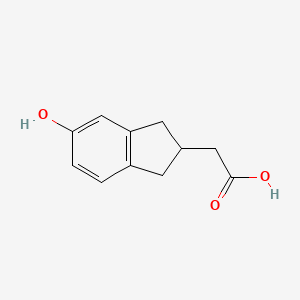





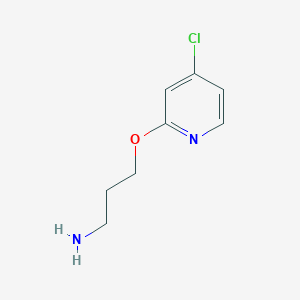
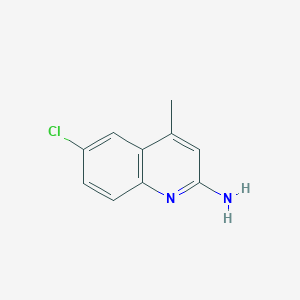
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)

